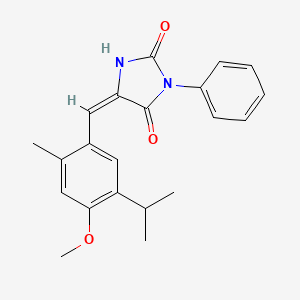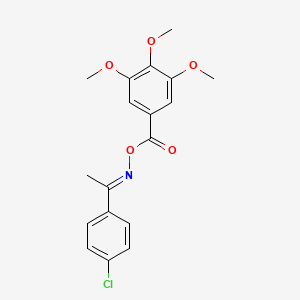
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide, commonly known as DCPA, is an herbicide that is widely used in agriculture to control weeds. DCPA belongs to the family of pyridine carboxamide herbicides and is known for its selective control of annual grasses and broadleaf weeds.
作用機序
DCPA inhibits the growth of plants by interfering with the biosynthesis of carotenoids, which are essential pigments for photosynthesis. It specifically inhibits the enzyme phytoene desaturase (PDS), which is involved in the conversion of phytoene to lycopene. This inhibition leads to the accumulation of phytoene, which is toxic to the plant and results in its death.
Biochemical and Physiological Effects
DCPA has been shown to have a low toxicity to mammals and birds. However, it can have adverse effects on aquatic organisms and soil microorganisms. DCPA can persist in soil for several years, which can lead to its accumulation and potential contamination of groundwater. DCPA has also been shown to have an impact on the soil microbial community, which can affect soil health and nutrient cycling.
実験室実験の利点と制限
DCPA is an important tool in agricultural research as it provides selective control of annual grasses and broadleaf weeds. Its mode of action is well understood, and it has a low toxicity to mammals and birds. However, its persistence in soil and potential impact on soil microbial communities can limit its use in certain experiments. Additionally, its effectiveness can be influenced by environmental factors such as temperature and moisture, which can make it difficult to replicate results across different experiments.
将来の方向性
There are several areas of future research for DCPA. One area is the development of new formulations that can improve its persistence in soil and reduce its impact on soil microbial communities. Another area is the investigation of its impact on non-target organisms, such as pollinators and beneficial insects. Additionally, there is a need for further research into the potential of DCPA to accumulate in food crops and its impact on human health. Finally, there is a need for research into alternative herbicides that can provide selective control of annual grasses and broadleaf weeds without the potential negative impacts of DCPA.
合成法
DCPA is synthesized by the reaction of 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with propionyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide as a white crystalline solid with a melting point of 70-72°C.
科学的研究の応用
DCPA is widely used in agricultural research to study its effectiveness in controlling weeds. Its selective control of annual grasses and broadleaf weeds makes it an important tool in crop protection. DCPA has been used in studies to investigate its effects on plant growth, physiology, and metabolism. It has also been used in studies to evaluate its impact on soil microbial communities and soil health.
特性
IUPAC Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-4-7(15)14-9-5(2)8(11)6(3)13-10(9)12/h4H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARFNUWTTHCESB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichloro-4,6-dimethylpyridin-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B5913160.png)

![N-(4,6-dihydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-5-pyrimidinyl)acetamide](/img/structure/B5913182.png)






![butyl [(4-chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetate](/img/structure/B5913229.png)
